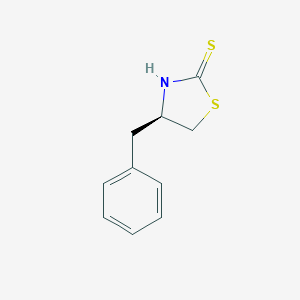

(R)-4-苄基噻唑烷-2-硫酮

描述

Synthesis Analysis

The synthesis of (R)-4-Benzylthiazolidine-2-thione and related derivatives primarily involves strategies that target the thiazolidine core, exploiting its reactivity towards various functional groups. A common approach includes the condensation reactions where thiazolidinediones are synthesized by reacting different aldehydes or ketones with thioamides or thioureas under catalytic or acidic conditions. The versatility in the synthesis lies in the modification at the 3rd and 5th positions of the thiazolidine ring, allowing for a wide range of derivatives with significant biological activities (Bireddy et al., 2020).

Molecular Structure Analysis

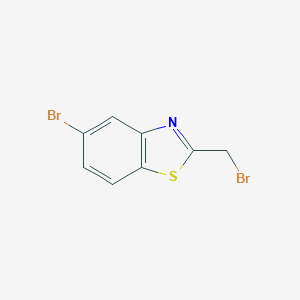

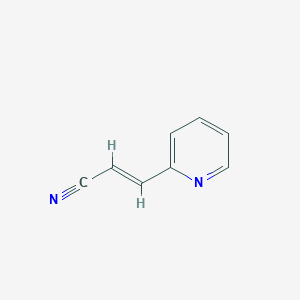

The molecular structure of (R)-4-Benzylthiazolidine-2-thione is characterized by a thiazolidine ring which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is fundamental for the compound’s biological activity, providing a rigid framework that can interact with various biological targets through hydrogen bonding and hydrophobic interactions. The benzyl group attached to the thiazolidine ring further enhances the molecule's physicochemical properties, making it a suitable candidate for further chemical modifications and biological evaluations (Mendieta-Wejebe et al., 2023).

Chemical Reactions and Properties

(R)-4-Benzylthiazolidine-2-thione participates in various chemical reactions, owing to the reactive sites on both the thiazolidine ring and the benzyl moiety. It can undergo nucleophilic substitution reactions, addition reactions, and can act as a ligand in coordination chemistry. The thione group in the thiazolidine ring is particularly reactive towards electrophiles, making it a useful intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules (Kaplaushenko, 2019).

Physical Properties Analysis

The physical properties of (R)-4-Benzylthiazolidine-2-thione, such as melting point, solubility, and crystal structure, are determined by its molecular geometry and the presence of the thiazolidine core. These properties are crucial for its application in material science and pharmaceutical formulations, where solubility and stability are of paramount importance. Research into the crystal structure and solubility characteristics of thiazolidine derivatives provides insights into their behavior in different environments, facilitating their practical application in diverse fields (Petrov & Androsov, 2013).

Chemical Properties Analysis

The chemical properties of (R)-4-Benzylthiazolidine-2-thione are influenced by its functional groups, primarily the thiazolidine core and the benzyl moiety. These groups confer the compound with a broad spectrum of chemical reactivity, allowing for the synthesis of a variety of biologically active compounds. The thiazolidine ring's susceptibility to ring-opening reactions, its ability to engage in hydrogen bonding, and its reactivity towards various electrophiles and nucleophiles, make it an invaluable tool in medicinal chemistry and organic synthesis (Sethi, Prasad, & Singh, 2020).

科学研究应用

药理学

在药理学中,® -4-苄基噻唑烷-2-硫酮在药物设计和开发方面具有潜在的应用。它可以作为合成具有治疗特性的新型化合物的支架,例如酶抑制剂或受体调节剂。 研究可以探索其在治疗炎症或癌症等疾病中的疗效 .

农业

可以研究这种化合物在植物保护和产量提高中的作用。 其化学性质可能使其适合于开发新的杀虫剂或除草剂,从而促进可持续农业实践 .

材料科学

在材料科学中,® -4-苄基噻唑烷-2-硫酮可用于创建具有独特性能的新型聚合物,例如提高的耐用性或热稳定性。 它也可能在生产用于各种工业应用的先进复合材料中发挥作用

属性

IUPAC Name |

(4R)-4-benzyl-1,3-thiazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429501 | |

| Record name | (R)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110199-17-2 | |

| Record name | (4R)-4-(Phenylmethyl)-2-thiazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110199-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Benzyl-1,3-thiazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(3-methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B25260.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)